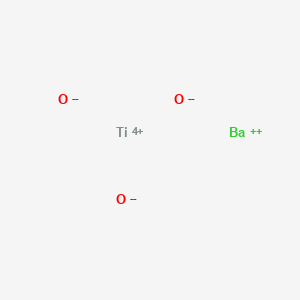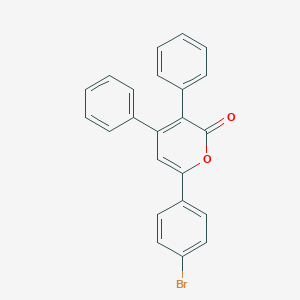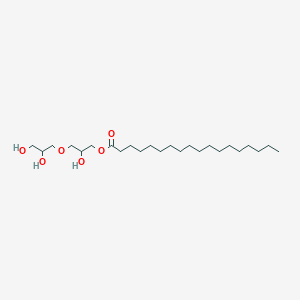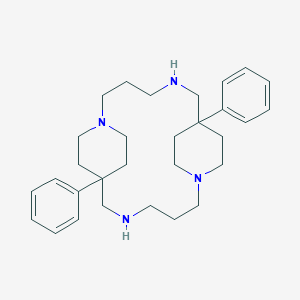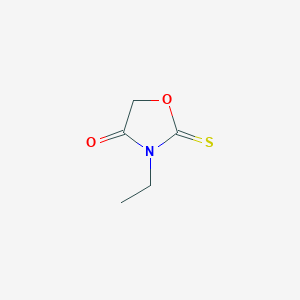
Silver trimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver trimer, also known as Ag3, is a silver-based compound that has been widely studied for its potential applications in various fields of science. It is a unique compound that has attracted attention due to its high stability and unique properties.
Applications De Recherche Scientifique
Silver trimer has been widely studied for its potential applications in various fields of science. One of the most promising applications of silver trimer is in the field of catalysis. It has been found to be an efficient catalyst for various chemical reactions, including the reduction of organic compounds.
Mécanisme D'action
The mechanism of action of silver trimer is not fully understood. However, it is believed that silver trimer acts as a Lewis acid and can form coordination complexes with other molecules, which leads to the activation of the reaction.
Effets Biochimiques Et Physiologiques
Silver trimer has been found to have significant biochemical and physiological effects. It has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. Additionally, it has been found to have antioxidant properties and can scavenge free radicals in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using silver trimer in lab experiments is its high stability. It is also relatively easy to synthesize, making it a convenient compound to work with. However, one of the limitations of using silver trimer is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are many potential future directions for the study of silver trimer. One area of research that is particularly promising is the development of new catalytic applications for silver trimer. Additionally, more research is needed to fully understand the mechanism of action of silver trimer and its potential applications in medicine.
In conclusion, silver trimer is a unique and promising compound that has many potential applications in various fields of science. Its high stability and unique properties make it an attractive compound for researchers to study. With further research, silver trimer has the potential to become an important tool in the fields of catalysis and medicine.
Méthodes De Synthèse
The synthesis of silver trimer is a complex process that involves the use of various chemicals and techniques. One of the most common methods used for the synthesis of silver trimer is the chemical reduction method. In this method, silver nitrate is mixed with a reducing agent such as sodium borohydride or ascorbic acid, which leads to the formation of silver trimer.
Propriétés
Numéro CAS |
12595-26-5 |
|---|---|
Nom du produit |
Silver trimer |
Formule moléculaire |
Ag3 |
Poids moléculaire |
323.605 g/mol |
Nom IUPAC |
silver |
InChI |
InChI=1S/3Ag |
Clé InChI |
GAILCHAIZQKEGP-UHFFFAOYSA-N |
SMILES |
[Ag].[Ag].[Ag] |
SMILES canonique |
[Ag].[Ag].[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)
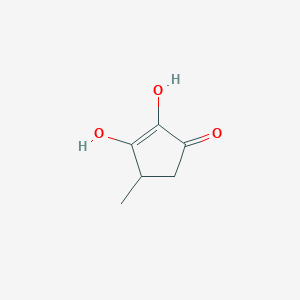
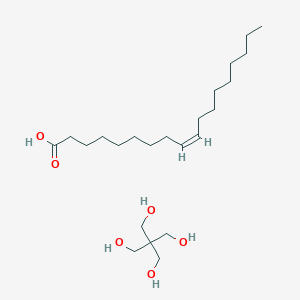
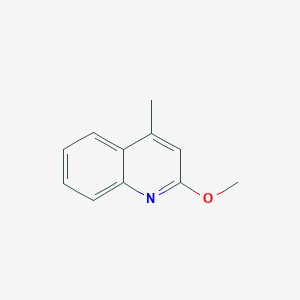
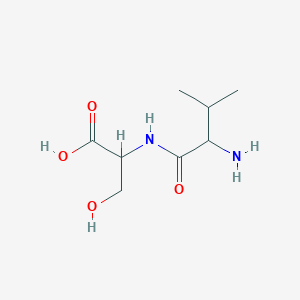
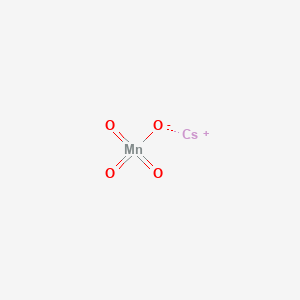

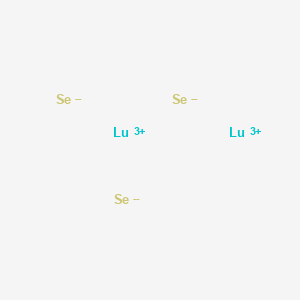
![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)
